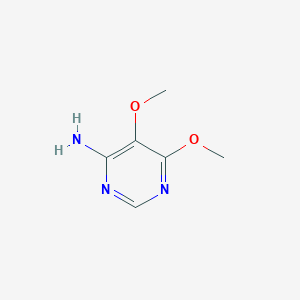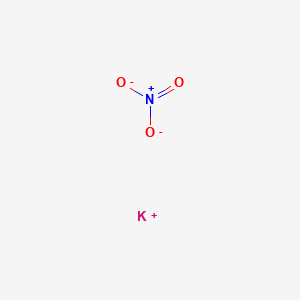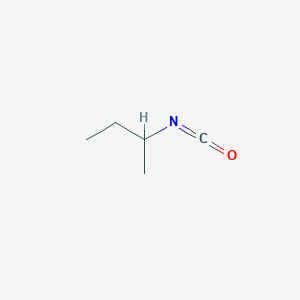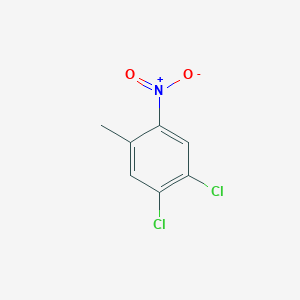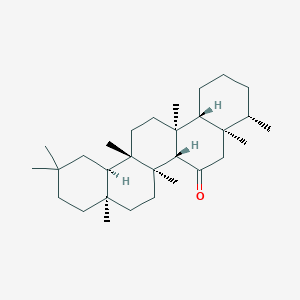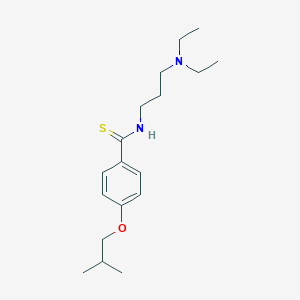
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- is not fully understood. However, it has been proposed that it exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- is its potential use as an anticancer agent. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio-. One area of interest is its potential use as a therapeutic agent for inflammatory and pain-related conditions. Another area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- can be synthesized by the reaction of 3-diethylaminopropylamine with isobutyl chloroformate, followed by the reaction of the resulting product with 4-mercaptophenylacetic acid. The final product is a white solid with a melting point of 164-166°C.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
16531-34-3 |
|---|---|
Nombre del producto |
Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- |
Fórmula molecular |
C18H30N2OS |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-4-(2-methylpropoxy)benzenecarbothioamide |
InChI |
InChI=1S/C18H30N2OS/c1-5-20(6-2)13-7-12-19-18(22)16-8-10-17(11-9-16)21-14-15(3)4/h8-11,15H,5-7,12-14H2,1-4H3,(H,19,22) |
Clave InChI |
MIEHFRALARTVMV-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)CCCN=C(C1=CC=C(C=C1)OCC(C)C)S |
SMILES |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC(C)C |
SMILES canónico |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC(C)C |
Otros números CAS |
16531-34-3 |
Sinónimos |
N-[3-(Diethylamino)propyl]-p-isobutoxythiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylbenzo[cd]indole](/img/structure/B105486.png)
